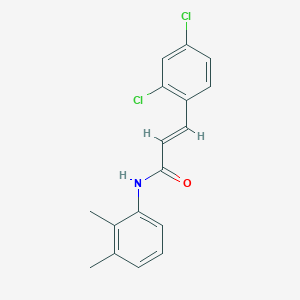![molecular formula C15H13BrN2O2 B5776142 N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
N-[2-(acetylamino)phenyl]-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2-bromobenzamide, also known as BAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BAA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP by BAA has been found to have several potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation.
Wirkmechanismus
N-[2-(acetylamino)phenyl]-2-bromobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. PARP inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been found to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in addition to its PARP inhibitory activity. This compound has been found to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been found to modulate the expression of several genes involved in inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its potency and selectivity as a PARP inhibitor, as well as its ability to induce autophagy and modulate gene expression. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-bromobenzamide. One area of research could focus on the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of research could focus on the use of this compound in combination with other agents, such as chemotherapy or immunotherapy, to enhance the efficacy of cancer treatment. Additionally, further research could be conducted on the potential neuroprotective effects of this compound in various neurological disorders.
Synthesemethoden
The synthesis of N-[2-(acetylamino)phenyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors such as this compound have been found to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers. This compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer therapy, this compound has also been studied for its potential neuroprotective effects. PARP inhibition by this compound has been found to reduce neuronal damage and improve functional recovery in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIKBWPYRLHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)




![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


